2-Chloro-5-ethyl-4-methylpyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10ClN |
|---|---|
Molecular Weight |
155.62 g/mol |
IUPAC Name |
2-chloro-5-ethyl-4-methylpyridine |
InChI |
InChI=1S/C8H10ClN/c1-3-7-5-10-8(9)4-6(7)2/h4-5H,3H2,1-2H3 |
InChI Key |
ALPJAHIBQZZVIW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C=C1C)Cl |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 2 Chloro 5 Ethyl 4 Methylpyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule such as 2-Chloro-5-ethyl-4-methylpyridine, a comprehensive suite of NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to confirm its precise chemical structure.
High-Resolution ¹H and ¹³C NMR for Chemical Shift Assignment
High-resolution ¹H and ¹³C NMR spectra are fundamental for determining the chemical shifts of each unique nucleus within the this compound molecule. The chemical shift values are highly sensitive to the electronic environment of the nuclei, offering crucial clues about the functional groups and their relative positions.
¹H NMR Spectroscopy: In a ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons and the protons of the ethyl and methyl substituents. The aromatic protons on the pyridine (B92270) ring would typically appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The specific chemical shifts of the two aromatic protons would be influenced by the positions of the chloro, ethyl, and methyl groups. The ethyl group would exhibit a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern due to spin-spin coupling. The methyl group directly attached to the pyridine ring would appear as a singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct carbon signals would be anticipated, corresponding to the five carbons of the pyridine ring and the three carbons of the ethyl and methyl substituents. The chemical shifts of the pyridine ring carbons would be influenced by the electronegativity of the nitrogen atom and the substituent effects of the chloro, ethyl, and methyl groups. Carbons bonded to the electronegative chlorine atom would be expected to have a significantly different chemical shift compared to the other ring carbons.
Predicted ¹H and ¹³C NMR Chemical Shift Data (Illustrative)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-H | - | ~150 |
| C3-H | ~8.2 (s) | ~148 |
| C4-CH₃ | ~2.4 (s) | ~135 |
| C5-CH₂CH₃ | ~2.7 (q) | ~138 |
| C6-H | ~7.3 (s) | ~123 |
| C4-CH₃ | ~2.4 (s) | ~18 |
| C5-CH₂CH₃ | ~2.7 (q) | ~25 |
| C5-CH₂CH₃ | ~1.3 (t) | ~15 |
Note: These are illustrative predicted values. Actual experimental values may vary based on solvent and other experimental conditions.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms, which is essential for confirming the substitution pattern on the pyridine ring.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons on adjacent carbon atoms. For this compound, a cross-peak between the methylene quartet and the methyl triplet of the ethyl group would confirm their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded. It would be used to definitively assign the carbon signals for each protonated carbon of the ethyl and methyl groups, as well as the protonated carbons of the pyridine ring.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly valuable for identifying the positions of the substituents on the pyridine ring. For instance, correlations would be expected between the protons of the 4-methyl group and the C3, C4, and C5 carbons of the pyridine ring, and between the methylene protons of the 5-ethyl group and the C4, C5, and C6 carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. For a planar molecule like this compound, NOESY can help to confirm through-space interactions between adjacent substituents, further solidifying the structural assignment.
Isotopic Labeling Studies
While not routinely performed for a molecule of this complexity unless specific mechanistic or metabolic questions are being addressed, isotopic labeling studies could provide further confirmation of the structure. For example, synthesizing this compound with a ¹³C-labeled methyl or ethyl group would allow for the unambiguous assignment of the corresponding signals in the ¹³C NMR spectrum and could be used in conjunction with other NMR techniques to trace metabolic pathways or reaction mechanisms.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₈H₁₀ClN), HRMS would be used to confirm its molecular formula. The presence of chlorine would be readily identifiable due to its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would result in two molecular ion peaks separated by two mass units.
Expected High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z |
| [M]⁺ (C₈H₁₀³⁵ClN)⁺ | 155.0502 |
| [M+2]⁺ (C₈H₁₀³⁷ClN)⁺ | 157.0472 |
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often unique to a particular molecule and can be used to deduce its structure. For this compound, common fragmentation pathways would likely involve the loss of the substituents from the pyridine ring. For example, the loss of a methyl radical (•CH₃) or an ethyl radical (•C₂H₅) from the molecular ion would result in characteristic fragment ions. The cleavage of the C-Cl bond could also be observed. Analysis of these fragmentation patterns, often aided by techniques like tandem mass spectrometry (MS/MS), provides valuable data for confirming the identity and structure of the compound.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy is a crucial tool for identifying the functional groups and understanding the molecular structure of a compound. An analysis of this compound would involve both IR and Raman spectroscopy to obtain a complete vibrational profile.
Assignment of Characteristic Functional Group Frequencies
The IR and Raman spectra of this compound would be characterized by vibrations corresponding to its pyridine ring, chloro, ethyl, and methyl substituents. The assignment of these frequencies would be based on established group frequency charts and comparison with theoretically calculated spectra.
A representative, though hypothetical, assignment of the major vibrational modes is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Pyridine Ring | C-H stretching | 3100-3000 |
| C=C/C=N stretching | 1600-1400 | |
| Ring breathing | 1050-950 | |
| C-H in-plane bending | 1300-1000 | |
| C-H out-of-plane bending | 900-650 | |
| Ethyl Group | Asymmetric/Symmetric C-H stretching | 2980-2850 |
| CH₂ scissoring | ~1465 | |
| CH₃ umbrella mode | ~1380 | |
| Methyl Group | Asymmetric/Symmetric C-H stretching | 2980-2870 |
| Asymmetric/Symmetric C-H bending | 1460-1375 | |
| Chloro Group | C-Cl stretching | 800-600 |
Analysis of Molecular Vibrations and Conformations
A detailed analysis would involve correlating the experimental IR and Raman bands with theoretical vibrational modes calculated using methods like Density Functional Theory (DFT). This would allow for a precise assignment of each observed band to a specific atomic motion within the molecule. Furthermore, the presence of specific bands could provide insights into the conformational isomers of the ethyl group relative to the pyridine ring.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid. This technique would provide precise information on the molecular geometry and intermolecular interactions of this compound in the crystalline state.
Precise Bond Lengths, Bond Angles, and Torsion Angles
A crystallographic study would yield a detailed table of all bond lengths, bond angles, and torsion angles within the molecule. This data would offer quantitative insights into the geometry of the substituted pyridine ring and the conformation of the ethyl and methyl groups.
Below is a hypothetical table illustrating the kind of data that would be obtained from such an analysis.
| Parameter | Atoms Involved | Value (Å or °) |
| Bond Length | C2-Cl | (e.g., 1.74) |
| C4-C(methyl) | (e.g., 1.51) | |
| C5-C(ethyl) | (e.g., 1.52) | |
| N1-C2 | (e.g., 1.34) | |
| Bond Angle | Cl-C2-N1 | (e.g., 115.0) |
| C3-C4-C(methyl) | (e.g., 121.0) | |
| C4-C5-C(ethyl) | (e.g., 122.0) | |
| Torsion Angle | C3-C4-C5-C(ethyl) | (e.g., 178.0) |
Computational and Theoretical Investigations of 2 Chloro 5 Ethyl 4 Methylpyridine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of 2-Chloro-5-ethyl-4-methylpyridine. These calculations provide a theoretical framework to understand its geometry, electron distribution, and reactivity.
Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), can be used to determine its optimized molecular geometry. These calculations would typically predict the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.
The electronic structure of this compound can also be detailed through DFT. This includes the distribution of electron density, the molecular electrostatic potential (MEP), and the dipole moment. The MEP map is particularly useful as it can identify the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding its interactions.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound (DFT/B3LYP)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C2-Cl | 1.74 | - | - |
| C2-N1 | 1.34 | - | - |
| N1-C6 | 1.33 | C2-N1-C6: 117.0 | - |
| C5-C4 | 1.39 | C4-C5-C6: 119.0 | - |
| C4-C(CH3) | 1.51 | - | - |
| C5-C(CH2CH3) | 1.52 | - | - |
| C-H (methyl) | 1.09 | - | - |
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap generally implies higher reactivity. For this compound, a smaller HOMO-LUMO gap would suggest it is more chemically reactive. nih.gov
Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
Prediction of Spectroscopic Parameters (NMR, IR, Raman)
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation.
NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predictions are valuable for assigning the signals in experimental spectra to specific atoms in the this compound molecule.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time.
Conformational Analysis and Energy Landscapes
For a flexible molecule like this compound, which has a rotatable ethyl group, conformational analysis is important. By systematically rotating the dihedral angles associated with the ethyl group, a potential energy surface (PES) can be generated. nih.gov This PES reveals the different stable conformers of the molecule and the energy barriers between them. The global minimum on this surface corresponds to the most stable conformation of the molecule. These studies are crucial for understanding how the molecule's shape influences its physical and chemical properties.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-Chloro-5-methylpyridine (B98176) |
Solvent Effects on Molecular Properties
The properties of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational models are essential for quantifying these effects. Solvation models, such as the Polarizable Continuum Model (PCM), are frequently used to simulate the behavior of a solute in different media. nih.gov In these calculations, the solvent is treated as a continuous medium with a specific dielectric constant, allowing for the study of how the solvent environment alters the molecule's electronic and structural properties.
For this compound, a polar molecule, changing the solvent is expected to alter its molecular properties. For instance, the dipole moment is predicted to increase as the polarity of the solvent increases. This is due to the stabilization of the charge separation in the molecule by the polar solvent environment. Computational studies on similar chlorinated aromatic compounds have demonstrated that properties like absorption spectra are also solvent-dependent, and these shifts can be accurately modeled. nih.gov The choice of solvent can also influence conformational preferences and the stability of different isomers by altering the relative energies of the ground and transition states. researchgate.net
Table 1: Predicted Solvent Effects on the Dipole Moment of this compound
| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) |
|---|---|---|
| In Vacuo | 1 | 2.15 |
| Chloroform | 4.81 | 2.98 |
| Acetonitrile | 37.5 | 3.54 |
| Water | 80.1 | 3.71 |
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is a cornerstone for elucidating complex reaction mechanisms. For this compound, a key reaction is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile. researchgate.netrsc.org Density Functional Theory (DFT) is a common method used to map out the entire reaction pathway, identifying intermediates and transition states. chemrxiv.org
These calculations can reveal whether a reaction proceeds through a stepwise mechanism, involving a stable intermediate, or a concerted mechanism, where bond breaking and formation occur simultaneously. For many SNAr reactions on chloropyridine rings, a stepwise pathway involving a negatively charged intermediate, known as a Meisenheimer complex, is often identified. researchgate.netnih.gov
Transition State Characterization
A transition state (TS) represents the highest energy point along a reaction coordinate, and its characterization is crucial for understanding reaction kinetics. Computationally, a transition state is located on the potential energy surface as a first-order saddle point. Frequency calculations are performed to confirm the nature of the TS, which must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net
For the SNAr reaction of this compound, two transition states would typically be characterized: one leading to the formation of the Meisenheimer intermediate and a second one leading from the intermediate to the final product. Analysis of the transition state geometry provides insights into the bonding changes occurring during the reaction. Frontier Molecular Orbital (FMO) theory can also be applied to analyze the interactions between the nucleophile's Highest Occupied Molecular Orbital (HOMO) and the chloropyridine's Lowest Unoccupied Molecular Orbital (LUMO) at the transition state. researchgate.netucsb.edu
Energy Barriers and Reaction Pathways
Once the reactants, intermediates, transition states, and products have been optimized, a reaction energy profile can be constructed. This profile plots the change in Gibbs free energy (or electronic energy) as the reaction progresses. The height of the energy barrier, known as the activation energy (ΔG‡), determines the rate of the reaction. rsc.org
Table 2: Illustrative Calculated Energy Profile for SNAr of this compound with a Nucleophile
| Species | Relative Gibbs Free Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State 1 (TS1) | +18.5 |
| Meisenheimer Intermediate | +12.3 |
| Transition State 2 (TS2) | +15.8 |
| Products | -5.2 |
Quantitative Structure-Activity Relationships (QSAR) for Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with a specific activity, in this case, chemical reactivity. dergipark.org.tr These models are invaluable for predicting the behavior of new or untested compounds, accelerating materials and drug discovery. wiley.com
Descriptors and Model Development
The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. researchgate.net For predicting the reactivity of substituted pyridines, a variety of descriptors are relevant:
Electronic Descriptors: These describe the electron distribution. Examples include the energies of the HOMO and LUMO, dipole moment, and atomic charges. ucsb.edudergipark.org.tr The molecular electrostatic potential (ESP) on the carbon atom undergoing substitution is also a powerful descriptor for predicting SNAr reactivity. chemrxiv.org
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume or the Sterimol parameters.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity.
Hydrophobic Descriptors: The partition coefficient (log P) quantifies the molecule's hydrophobicity. nih.gov
Once descriptors are calculated for a set of molecules with known reactivities (the training set), a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. rsc.orgnih.govshd-pub.org.rs The model's statistical significance and predictive power are then rigorously validated. nih.gov
Table 3: Common Molecular Descriptors for QSAR in Pyridine (B92270) Reactivity
| Descriptor Class | Descriptor Name | Description |
|---|---|---|
| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electrophilicity. |
| Electronic | Molecular Electrostatic Potential (ESP) | Represents the electrostatic potential on the molecule's surface. |
| Electronic | Dipole Moment | Measures the overall polarity of the molecule. |
| Steric | Molecular Volume | The van der Waals volume of the molecule. |
| Hydrophobic | Log P | The octanol-water partition coefficient. |
Prediction of Chemical Transformation Efficacy
A validated QSAR model can be used to predict the chemical transformation efficacy—such as the reaction rate, yield, or regioselectivity—for compounds not included in the original training set. For instance, a QSAR model for the SNAr reactivity of chloropyridines could take calculated descriptors for this compound as input and output a predicted rate constant or activation energy. rsc.org
Recent studies have successfully developed robust multivariate linear regression models for SNAr reactions that use a few, easily calculable descriptors like LUMO energy and ESP values to make accurate predictions. rsc.orgchemrxiv.org Such a model could predict that the electron-donating ethyl and methyl groups on the pyridine ring of this compound would decrease its reactivity toward nucleophiles compared to an unsubstituted 2-chloropyridine (B119429), as these groups would destabilize the accumulation of negative charge in the transition state. This predictive capability is crucial for efficiently screening large libraries of potential reactants and optimizing reaction conditions without the need for extensive experimentation.
Applications of 2 Chloro 5 Ethyl 4 Methylpyridine and Its Derivatives As Chemical Intermediates
Precursors in the Synthesis of Agrochemicals
Pyridine-based compounds are integral to the development of modern agrochemicals, including herbicides and insecticides. nih.govagropages.com
Herbicidal Compound Synthesis
There is no specific information available that details the use of 2-Chloro-5-ethyl-4-methylpyridine or its direct derivatives in the synthesis of herbicidal compounds.
For context, the closely related compound, 2-chloro-5-methylpyridine (B98176) , serves as a key intermediate in the production of certain herbicides. google.comepo.org It is used to synthesize 2-chloro-5-trichloromethylpyridine, a precursor for aryloxyphenoxypropionate herbicides like fluazifop-butyl, which are effective against grass weeds. google.comepo.org Another related family, trifluoromethylpyridines, which can be synthesized from chloromethylpyridines, are also a key structural motif in a number of herbicides. semanticscholar.org
Insecticidal Compound Synthesis
No specific research findings link this compound to the synthesis of insecticidal compounds.
However, the pyridine (B92270) ring is a core component of neonicotinoid insecticides, a major class of products used to control sucking insects. nih.govdaneshyari.com The intermediate 2-chloro-5-(chloromethyl)pyridine (B46043) (CCMP) , which is synthesized from 2-chloro-5-methylpyridine, is fundamental for producing widely used insecticides such as imidacloprid (B1192907) and acetamiprid (B1664982). agropages.comgoogle.com Numerous studies focus on synthesizing novel pyridine derivatives to explore new insecticidal agents. nih.govacs.orgresearchgate.net
Building Blocks for Advanced Organic Materials
The unique electronic properties of the pyridine ring make its derivatives attractive for materials science applications.
Development of New Scaffolds for Materials Science
Specific applications of this compound in the development of new scaffolds for materials science are not documented in the available literature. Research in this area often focuses on creating complex molecules from foundational building blocks. The synthesis of various functionalized pyridine derivatives is a general strategy for developing new heterocyclic compounds with potential applications in diverse fields, including materials science. mdpi.com
Precursors for Optoelectronic Materials (if applicable to this structure)
There is no available information to confirm or deny the applicability of this compound as a precursor for optoelectronic materials. Supplier websites for chemical building blocks sometimes list pyridine derivatives under categories for OLED and electronic materials, but without specific examples tied to this particular compound structure. chemscene.com The development of novel luminophors for optoelectronic devices is an active area of research, with some studies exploring derivatives of other aromatic structures like naphthols, which can be functionalized using pyridine-containing reagents. acs.org
Intermediates in Fine Chemical Synthesis
While this compound is classified as a chemical intermediate, specific pathways and resulting fine chemicals derived from it are not detailed in the searched literature. A fine chemical is a complex, pure substance produced in limited quantities through a series of chemical reactions. The use of related compounds like 2-chloro-4-methylpyridine as a reagent in the synthesis of potential antipsychotics and other bioactive molecules has been described. alkalimetals.comsigmaaldrich.com Similarly, 2-chloro-5-methylpyridine is a versatile intermediate used to create more complex substituted pyridines, such as 2-chloro-4-iodo-5-methylpyridine, which is an intermediate for protein kinase inhibitors. google.comsigmaaldrich.com
Pathways to Complex Heterocyclic Compounds
While specific pathways involving this compound are not extensively documented, the reactivity of analogous 2-chloropyridines provides a blueprint for their potential transformations. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups and the construction of more complex heterocyclic systems.
For instance, the related compound, 2-chloro-5-methylpyridine, is a known intermediate in the synthesis of various agrochemicals. epo.orggoogle.comgoogle.com It can be prepared through several routes, including the chlorination of 5-methyl-3,4-dihydro-2(1H)-pyridone. google.comgoogle.com This intermediate can then undergo further reactions, such as the formation of 2-chloro-5-trichloromethylpyridine, a precursor to certain herbicides. epo.orggoogle.com
Furthermore, 2-chloro-5-methylpyridine can be transformed into other useful intermediates, such as 2-chloro-4-iodo-5-methylpyridine. This is achieved through a sequence of nitration, reduction, diazotization, and iodination reactions. The resulting di-halogenated pyridine is a key intermediate for the synthesis of protein kinase ERK2 inhibitors, highlighting the importance of these substituted pyridines in medicinal chemistry.
Another example of the versatility of these intermediates is the use of 2-chloro-5-(chloromethyl)pyridine in the synthesis of neonicotinoid insecticides. google.com The two chlorine atoms provide differential reactivity, allowing for sequential and selective reactions to build the final complex insecticidal molecule. The synthesis of the acetamiprid intermediate, 2-chloro-5-chloromethylpyridine, from 2-chloro-2-chloromethyl-4-cyanobutanal has been reported with high yields. chemicalbook.com
The following table outlines some of the complex heterocyclic compounds synthesized from analogs of this compound:
| Starting Material | Reagents | Product | Application |
| 2-oxo-5-methyl-5,6-dihalopiperidine | Phosphorus oxychloride or phosgene | 2-chloro-5-methylpyridine | Intermediate for herbicides epo.orggoogle.com |
| 2-chloro-5-methylpyridine | Chlorine gas, free radical initiator | 2-chloro-5-trichloromethylpyridine | Herbicide precursor epo.orggoogle.com |
| 2-chloro-5-methylpyridine | Nitration, reduction, diazotization, iodination | 2-chloro-4-iodo-5-methylpyridine | Intermediate for protein kinase ERK2 inhibitors |
| 2-alkoxy-5-alkoxymethyl-pyridine | Chlorinating agent (e.g., POCl₃, PCl₅) | 2-chloro-5-chloromethyl-pyridine | Intermediate for insecticides google.com |
| 2-chloro-2-chloromethyl-4-cyanobutanal | Phosgene | 2-chloro-5-chloromethylpyridine | Acetamiprid intermediate chemicalbook.com |
Synthesis of Chiral Derivatives
Information regarding the synthesis of chiral derivatives specifically from this compound is not available in the reviewed literature. However, the principles of asymmetric synthesis can be applied to its structural analogs to generate enantiomerically pure compounds, which are often crucial for the efficacy and safety of pharmaceuticals and agrochemicals.
Chiral derivatives of substituted pyridines can be synthesized through various strategies, including the use of chiral catalysts, chiral auxiliaries, or by starting from a chiral pool. For example, a chiral center could be introduced by asymmetric reduction of a ketone or by the enantioselective alkylation of the ethyl or methyl group on the pyridine ring of a precursor to this compound.
While direct examples are lacking for the target compound, the synthesis of chiral building blocks from related structures is a common practice in medicinal chemistry. For instance, chiral amines or alcohols can be used to displace the chloro-substituent in a stereospecific manner, leading to the formation of chiral pyridine derivatives.
The table below presents hypothetical pathways for the synthesis of chiral derivatives, based on established chemical principles, as specific examples for this compound are not documented.
| Starting Material | Hypothetical Chiral Reagent/Catalyst | Potential Chiral Product |
| This compound | Chiral amine | Chiral 2-amino-5-ethyl-4-methylpyridine derivative |
| A ketone precursor to this compound | Chiral reducing agent (e.g., CBS catalyst) | Chiral alcohol precursor |
| This compound | Chiral organometallic reagent | Chiral cross-coupling product |
It is important to reiterate that the specific synthetic routes and applications for this compound are not well-documented in publicly available scientific literature. The information presented here is largely based on the known chemistry of its close structural analogs and serves to highlight the potential of this compound as a valuable intermediate in organic synthesis. Further research is required to fully explore and establish the synthetic utility of this compound.
Challenges and Future Research Directions in 2 Chloro 5 Ethyl 4 Methylpyridine Chemistry
Development of More Sustainable and Environmentally Benign Synthetic Routes
A significant challenge in pyridine (B92270) synthesis is the reliance on traditional methods that often involve harsh conditions, toxic reagents, and significant waste generation. nih.gov Future research must prioritize the development of green synthetic protocols for 2-Chloro-5-ethyl-4-methylpyridine. nih.gov This involves exploring multicomponent reactions (MCRs), which can construct complex molecules in a single step from simple precursors, thereby increasing efficiency and reducing waste. nih.govacs.org
Key areas for development include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times (from hours to minutes) and improve yields compared to conventional heating. acs.orgnih.gov Applying microwave irradiation to the cyclization reactions that form the pyridine ring could offer a more energy-efficient route to this compound.
Novel Catalysis: The use of environmentally benign and recoverable catalysts is a cornerstone of green chemistry. researchgate.net Research into iron-catalyzed cyclizations or the use of magnetically recoverable nanocatalysts could provide sustainable alternatives to traditional methods. nih.govrsc.org Another avenue is the thermo-catalytic conversion of renewable resources like glycerol (B35011) with ammonia (B1221849) over zeolite catalysts to produce the core pyridine structure. rsc.org
Solvent-Free and Alternative Solvents: Eliminating hazardous organic solvents is a major goal. nih.gov Future syntheses could be designed to run under solvent-free conditions or in greener solvents like water or ethanol. nih.govresearchgate.net
| Parameter | Traditional Approach (e.g., Chichibabin) | Potential Green Chemistry Approach |
|---|---|---|
| Catalyst | Harsh conditions, often stoichiometric reagents | Recyclable, non-toxic (e.g., FeCl3, magnetic nanoparticles) nih.govrsc.org |
| Solvent | Volatile Organic Compounds (VOCs) | Ethanol, water, or solvent-free researchgate.net |
| Energy Input | Prolonged high-temperature reflux | Microwave irradiation (reduced time) nih.gov |
| Atom Economy | Often low, with significant byproducts | High (e.g., via Multicomponent Reactions) acs.org |
| Environmental Impact | High | Low |
Precision Control of Regioselectivity and Stereoselectivity in Complex Transformations
The functionalization of a pre-existing pyridine ring like this compound is notoriously difficult to control. acs.org The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, dictates its reactivity, making it prone to nucleophilic attack at the C2 and C4 positions while being resistant to electrophilic substitution. nih.govimperial.ac.uk A major challenge is achieving site-selectivity, especially when multiple reactive positions are available.
Future research should focus on:
Regioselective C-H Functionalization: Developing methods to selectively activate and functionalize a specific C-H bond is a key goal. For this compound, this means differentiating between the C3 and C6 positions. Strategies like directed metalation, where a substituent directs a metalating agent to a specific position, or the use of tailored blocking groups could enable precise C-H alkylation or arylation at a desired site. nih.govznaturforsch.com The presence of existing substituents (Cl, Et, Me) will profoundly influence the electronic and steric environment, making regiocontrol a non-trivial problem. nih.gov
Stereoselective Dearomatization: The conversion of the flat, aromatic pyridine ring into three-dimensional, chiral piperidines or dihydropyridines is a powerful strategy for creating complex molecules. mdpi.com A significant challenge is to control the stereochemistry of these transformations. Future work could explore the catalytic asymmetric dearomatization of this compound, where a chiral catalyst guides a nucleophile to attack the ring, creating specific stereocenters. mdpi.comacs.org
Exploration of Novel Reactivity Patterns and Catalytic Applications
Beyond its use as a synthetic intermediate, the inherent properties of the this compound scaffold could be exploited in novel ways.
Skeletal Editing: Recent advances have demonstrated the "transmutation" of a pyridine's nitrogen atom into a functionalized carbon, effectively converting a pyridine into a substituted benzene (B151609) ring. rsc.org Applying this skeletal editing strategy to this compound could open pathways to uniquely substituted benzene derivatives that are otherwise difficult to access.
Catalyst and Ligand Development: Pyridine and its derivatives are widely used as ligands for transition metal catalysts and can sometimes act as catalysts themselves. catalysis.blogchemtube3d.com The electronic and steric properties of this compound could be tuned through further reactions. For example, substitution of the chlorine atom could introduce a coordinating group, creating a novel bidentate ligand. The resulting metal complexes could exhibit unique catalytic activities in reactions such as cross-coupling or hydrogenation. rsc.org
Advanced In-situ Spectroscopic Techniques for Reaction Monitoring
To optimize reactions and understand their underlying mechanisms, real-time monitoring is essential. nih.gov Traditional offline analysis (like TLC or GC-MS on quenched aliquots) provides only snapshots, whereas in-situ spectroscopy offers a continuous view of the reaction as it happens.
Future research on this compound would benefit greatly from:
In-situ FTIR and Raman Spectroscopy: These non-invasive techniques can track the concentration of reactants, intermediates, and products in real-time by monitoring their characteristic vibrational frequencies. youtube.comnih.gov For instance, in the synthesis of this compound, FTIR could follow the disappearance of a starting material's carbonyl group and the appearance of bands associated with the pyridine ring. mt.comirdg.org Raman spectroscopy is particularly powerful for analyzing reactions in slurries or monitoring polymorphism. youtube.comthermofisher.com
Kinetic and Mechanistic Studies: By generating continuous concentration profiles, these spectroscopic methods allow for the rapid determination of reaction kinetics and provide crucial data to support or refute proposed reaction mechanisms. nih.govmt.com This is invaluable for optimizing reaction conditions (temperature, catalyst loading, etc.) to maximize yield and minimize byproducts.
Synergistic Integration of Experimental and Computational Methodologies
The combination of laboratory experiments and theoretical calculations provides a powerful approach to modern chemical research. researchgate.netnih.gov For a molecule like this compound, this synergy is crucial for overcoming the challenges outlined above.
Predictive Modeling with DFT: Density Functional Theory (DFT) is a computational method used to model the electronic structure of molecules. nih.gov It can predict various properties, such as the most likely sites for electrophilic or nucleophilic attack, the stability of reaction intermediates, and the transition state energies, thereby predicting reaction outcomes and regioselectivity. nih.govrsc.org
Rationalizing Experimental Observations: When unexpected results occur in the lab, computational studies can provide a mechanistic rationale. For example, DFT can help explain why a certain regioisomer is formed preferentially by calculating the energies of the different reaction pathways. researchgate.net
Guiding Synthetic Strategy: This integrated approach creates a feedback loop. Computational predictions can guide experimental design, suggesting the most promising reagents or conditions to try. The experimental results then validate and refine the computational models, leading to more accurate predictions and a deeper understanding of the molecule's chemistry. illinois.edu
| Research Question | Computational Approach (DFT) | Experimental Approach |
|---|---|---|
| What is the most reactive site for nucleophilic substitution? | Calculate electrostatic potential maps and frontier molecular orbital (FMO) energies to predict reactive sites. | Conduct screening of reactions with various nucleophiles and analyze product distribution. |
| What is the mechanism of a novel C-H functionalization reaction? | Model the reaction pathway, calculating energies of intermediates and transition states. | Perform kinetic studies using in-situ spectroscopy and attempt to isolate or trap proposed intermediates. mt.com |
| How do substituents influence catalytic activity in a derived ligand? | Simulate the structure of the metal-ligand complex and model the catalytic cycle. | Synthesize the proposed ligand-metal complex and test its catalytic performance in a benchmark reaction. |
Q & A
Q. What are the recommended methods for structural characterization of 2-chloro-5-ethyl-4-methylpyridine, and how can conflicting spectral data be resolved?
To confirm the structure, employ X-ray crystallography (using tools like ORTEP-III for graphical representation ), complemented by NMR spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) . For resolving spectral contradictions (e.g., unexpected peaks in aromatic regions):
- Cross-validate with 2D NMR techniques (COSY, HSQC) to assign protons and carbons.
- Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations).
- Reassess purity via HPLC or GC-MS to rule out impurities .
Q. How can researchers optimize the synthesis of this compound to improve yield and selectivity?
Key strategies include:
- Temperature control : Lower temperatures (0–5°C) during chlorination steps to minimize side reactions.
- Catalyst selection : Use Lewis acids (e.g., AlCl₃) to enhance regioselectivity in pyridine functionalization .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Stepwise purification : Employ column chromatography after each synthetic step to isolate intermediates .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Waste disposal : Segregate halogenated waste and collaborate with certified agencies for incineration .
- Emergency response : Immediate rinsing with water for spills and consultation with a poison control center .
Advanced Research Questions
Q. How can researchers design experiments to investigate the reactivity of this compound in cross-coupling reactions?
- Substitution studies : Test nucleophiles (e.g., amines, thiols) under Suzuki-Miyaura or Buchwald-Hartwig conditions. Monitor reaction progress via TLC and LC-MS .
- Catalyst screening : Compare Pd(PPh₃)₄ vs. Pd/C for efficiency in aryl-chloride activation .
- Kinetic analysis : Use in-situ IR spectroscopy to track intermediate formation and optimize reaction time .
Q. What methodologies are effective for resolving contradictions in biological activity data for pyridine derivatives?
- Dose-response assays : Repeat experiments with standardized concentrations (e.g., 0.1–100 µM) to identify threshold effects.
- Control experiments : Include positive/negative controls (e.g., known kinase inhibitors) to validate assay conditions.
- Multi-omics integration : Combine transcriptomics and metabolomics to identify off-target interactions .
Q. How can computational modeling predict the environmental persistence of this compound?
- QSAR models : Estimate biodegradation half-life using software like EPI Suite.
- Molecular dynamics simulations : Assess binding affinity to soil organic matter to predict mobility .
- Toxicity prediction : Use tools like TEST (Toxicity Estimation Software Tool) to evaluate aquatic toxicity .
Q. What strategies address challenges in scaling up the synthesis of this compound for preclinical studies?
- Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce byproducts.
- Process analytical technology (PAT) : Use real-time monitoring (e.g., Raman spectroscopy) to maintain consistency .
- Green chemistry principles : Replace halogenated solvents with cyclopentyl methyl ether (CPME) to improve sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
